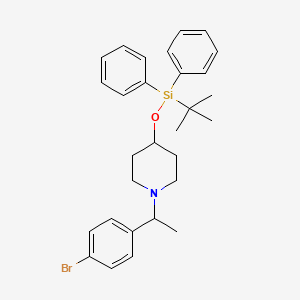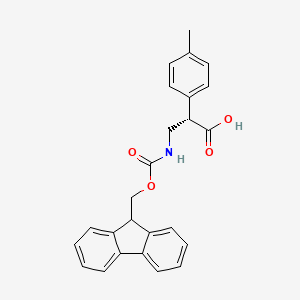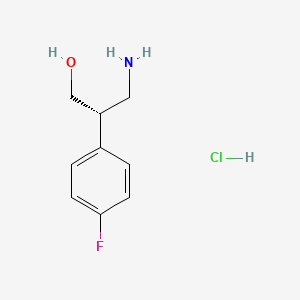
3-(3,3-Difluoropiperidin-1-yl)propan-1-amine
Overview
Description
3-(3,3-Difluoropiperidin-1-yl)propan-1-amine, also known as 3-DFPPA, is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine, a heterocyclic organic compound found in many plants and animals, and is a key component in many pharmaceuticals and drugs.
Scientific Research Applications
Synthesis and Chemical Applications
Tertiary Amines Synthesis
Tertiary amines, including compounds like 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine, have been synthesized via alkylation reactions. These compounds show potential in inhibiting carbon steel corrosion, as indicated by their performance in electrochemical studies (Gao, Liang, & Wang, 2007).
Synthesis of Difluoropiperidines
A new synthetic pathway for valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, has been developed. This includes the first synthesis of N-protected 3,3-difluoropipecolic acid, demonstrating the diverse applications in organic and medicinal chemistry (Verniest et al., 2008).
Synthesis of αVβ3 Integrin Antagonists
The compound plays a key role in the synthesis of αVβ3 antagonists, which are significant in medical research for their potential therapeutic applications (Hartner et al., 2004).
Material Science and Engineering
- Polymer Modification: The compound has been involved in the modification of radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines. This modification enhances the thermal stability and biological activities of these polymers, demonstrating its importance in material science and engineering (Aly & El-Mohdy, 2015).
Analytical Chemistry
- Analytical Applications: In analytical chemistry, the compound's derivatives have been used as novel labeling reagents in HPLC-FLD and APCI/MS for the determination and identification of aliphatic amines in environmental water, showcasing its utility in analytical methodologies (Sun, Xia, Suo, & You, 2010).
properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)3-1-5-12(7-8)6-2-4-11/h1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQALSITFMRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropiperidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)




